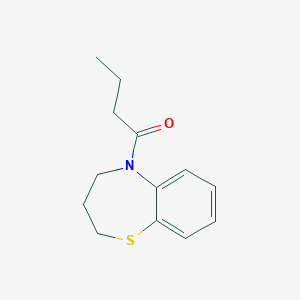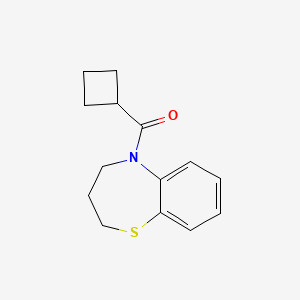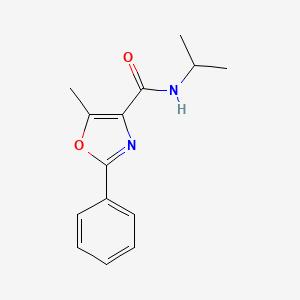![molecular formula C17H22N2O2 B7471815 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the field of neuroscience research. The compound has shown promising results in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide increases the levels of GABA in the brain, leading to increased inhibitory activity and a reduction in excitatory activity. This mechanism of action is similar to that of the commonly used antiepileptic drug vigabatrin.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to increase GABA levels in the brain, leading to increased inhibitory activity and a reduction in excitatory activity. This effect has been demonstrated in both animal models and human studies. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is its specificity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is its potential for off-target effects, as it may inhibit other enzymes in addition to GABA aminotransferase. Additionally, the long half-life of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide may make it difficult to study the acute effects of the compound.
Orientations Futures
There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide. One area of interest is the potential use of the compound in the treatment of addiction, as it has shown efficacy in reducing drug-seeking behavior in animal models. Another area of interest is the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide in combination with other drugs for the treatment of epilepsy, as it may enhance the efficacy of existing antiepileptic drugs. Finally, further studies are needed to fully understand the potential off-target effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide and to develop more specific inhibitors of GABA aminotransferase.
Méthodes De Synthèse
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with piperidine and cyclopropanecarbonyl chloride. The final compound is purified through crystallization and recrystallization.
Applications De Recherche Scientifique
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, the compound has shown efficacy in reducing seizures in animal models of epilepsy, as well as reducing drug-seeking behavior in animal models of addiction. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to have anxiolytic effects in animal models of anxiety disorders.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-4-2-3-5-15(12)16(20)18-14-8-10-19(11-9-14)17(21)13-6-7-13/h2-5,13-14H,6-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZIOYDKXKNMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)


